Methyl 4-cyano-2,3-difluorobenzoate
Description
Methyl 4-cyano-2,3-difluorobenzoate (CAS: 1805635-29-3) is an aromatic ester derivative with the molecular formula C₉H₅F₂NO₂ and a molecular weight of 197.14 g/mol . Key properties include:
- Boiling point: 305.7 ± 42.0 °C (predicted)
- Density: 1.35 ± 0.1 g/cm³
- Hazard profile: Classified as a "Warning" substance under GHS, with acute oral toxicity (H302) .
This compound is primarily utilized as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical industries. Its structure features a benzoate ester backbone substituted with a cyano group at the 4-position and fluorine atoms at the 2- and 3-positions, which influence its electronic and steric properties.
Properties
IUPAC Name |
methyl 4-cyano-2,3-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCCQXOALVABKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C#N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-cyano-2,3-difluorobenzoate can be synthesized through several methods. One common method involves the esterification of 4-cyano-2,3-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyano-2,3-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Reduction: The major product is 4-amino-2,3-difluorobenzoate.
Hydrolysis: The major product is 4-cyano-2,3-difluorobenzoic acid.
Scientific Research Applications
Synthetic Chemistry
Methyl 4-cyano-2,3-difluorobenzoate serves as an important intermediate in the synthesis of various complex organic molecules. Its structure facilitates reactions that lead to the formation of diverse chemical compounds.
Key Reactions:
- Nucleophilic Substitution: The cyano group in this compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. This property is crucial in the development of new pharmaceuticals and agrochemicals.
- Fluorination Reactions: The presence of difluoro substituents enhances its reactivity towards electrophiles, making it a valuable precursor for synthesizing fluorinated compounds with enhanced biological activity .
Medicinal Chemistry
The incorporation of fluorine into organic molecules often modifies their biological properties significantly. This compound is no exception and has been investigated for its potential pharmaceutical applications.
Case Studies:
- Antimicrobial Agents: Research has indicated that compounds derived from this compound exhibit antimicrobial activity. For instance, derivatives have been synthesized and tested against various bacterial strains, demonstrating promising results in inhibiting growth .
- Quinolone Derivatives: Fluorinated benzoic acids are known precursors for quinolone antibiotics. This compound can be transformed into quinolone derivatives through established synthetic pathways, thus contributing to the development of new antimicrobial agents .
Materials Science
In addition to its role in organic synthesis and medicinal chemistry, this compound finds applications in materials science.
Applications:
- Photoresponsive Materials: The fluorinated structure allows for the development of photoresponsive materials that can change properties upon exposure to light. This application is particularly relevant in the creation of smart materials for sensors and actuators .
- Polymer Chemistry: Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties due to the strong carbon-fluorine bonds present in the compound .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Synthetic Chemistry | Intermediate for nucleophilic substitution reactions | Useful for introducing various functional groups |
| Medicinal Chemistry | Precursor for antimicrobial agents and quinolone derivatives | Demonstrated antimicrobial activity |
| Materials Science | Development of photoresponsive materials and enhanced polymers | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of methyl 4-cyano-2,3-difluorobenzoate in chemical reactions involves the interaction of its functional groups with various reagents. For example:
Nucleophilic substitution: The electron-withdrawing effect of the cyano and fluorine groups makes the aromatic ring more susceptible to nucleophilic attack.
Reduction: The cyano group is reduced to an amine through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes methyl benzoate derivatives with varying cyano and fluoro substituents, highlighting their structural and functional distinctions:
| Compound Name | CAS Number | Substituent Positions | Molecular Weight | Boiling Point (°C) | Key Hazards (GHS) |
|---|---|---|---|---|---|
| Methyl 4-cyano-2,3-difluorobenzoate | 1805635-29-3 | 4-CN; 2,3-F | 197.14 | 305.7 ± 42.0 | H302 (oral toxicity) |
| Methyl 4-cyano-2,6-difluorobenzoate | 1376259-20-9 | 4-CN; 2,6-F | 197.14 | No data | H302, H315, H319, H335 |
| Methyl 3-cyano-4-fluorobenzoate | 676602-31-6 | 3-CN; 4-F | 179.14 | No data | Not specified |
| Methyl 5-cyano-2-fluorobenzoate | 337362-21-7 | 5-CN; 2-F | 179.14 | No data | Not specified |
| Methyl 2-cyano-4,5-difluorobenzoate | 331281-44-8 | 2-CN; 4,5-F | 197.14 | No data | Not specified |
Sources :
Key Observations:
Substituent Positioning: The 2,3-difluoro isomer (target compound) exhibits distinct electronic effects due to adjacent fluorine atoms, which may enhance electrophilic reactivity compared to the 2,6-difluoro isomer . The 4-cyano group in the target compound provides a strong electron-withdrawing effect, influencing its stability and interaction with nucleophiles.
Hazard Profiles: The 2,6-difluoro analog (CAS: 1376259-20-9) presents additional hazards, including skin/eye irritation (H315, H319) and respiratory sensitization (H335), absent in the 2,3-difluoro isomer . The target compound’s acute oral toxicity (H302) is common among cyano-substituted benzoates due to metabolic release of cyanide derivatives .
Physicochemical Properties
- Boiling Points : The predicted boiling point of the 2,3-difluoro isomer (305.7°C) aligns with trends for difluoroaromatic esters, though experimental data for analogs like the 2,6-difluoro isomer are lacking .
- Density : All difluoro analogs share similar densities (~1.35 g/cm³), reflecting comparable molecular packing .
Reactivity and Stability
- Hydrolytic Stability: The 2,3-difluoro isomer’s ester group is less prone to hydrolysis than non-fluorinated analogs due to fluorine’s electron-withdrawing effects .
- Nucleophilic Substitution : Fluorine at the 2-position (meta to the ester) in the 2,6-difluoro isomer may facilitate substitution reactions, whereas the 2,3-difluoro isomer’s adjacent fluorines could sterically hinder such processes .
Biological Activity
Methyl 4-cyano-2,3-difluorobenzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate structure with a cyano group at the para position and two fluorine atoms at the 2 and 3 positions of the benzene ring. Its molecular formula is with a molecular weight of approximately 195.14 g/mol. The presence of both cyano and difluoro substituents significantly influences its reactivity and biological activity.
The compound's biological activity is largely attributed to its functional groups:
- Nucleophilic Substitution : The cyano and fluorine groups enhance the electron-withdrawing character of the aromatic ring, making it more susceptible to nucleophilic attack.
- Reduction : The cyano group can be reduced to an amine, which may play a role in its biological interactions.
- Hydrolysis : The ester group can undergo hydrolysis, leading to the formation of 4-cyano-2,3-difluorobenzoic acid, which may exhibit different biological properties.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antitumor Activity : Similar compounds have demonstrated promise in inhibiting tumor growth by interfering with cancer cell proliferation pathways.
- Anti-inflammatory Properties : The compound may interact with specific enzymes or receptors involved in inflammatory responses, although further research is needed to fully elucidate these interactions .
Case Studies and Research Findings
- Antitumor Studies : A study on related compounds indicated that fluorinated benzoates could inhibit tumor cell growth effectively. This compound was used as a starting material for synthesizing more complex molecules aimed at targeting cancer pathways.
- Inflammation Models : Preliminary studies suggest that this compound may modulate inflammatory responses in vitro by affecting cytokine production and enzyme activity . Further investigations are necessary to confirm these effects in vivo.
- Pharmacokinetic Studies : Research has focused on optimizing the pharmacokinetic properties of similar compounds to enhance their efficacy and reduce toxicity. The incorporation of polar functionalities has been shown to improve aqueous solubility while maintaining biological activity .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-bromo-2,6-difluorobenzoate | Bromine substituent instead of cyano | Potentially different biological activity |
| Methyl 4-cyano-2,6-difluorobenzoate | Cyano group at para position | Variations in reactivity due to substitution |
| Methyl 2,3-difluorobenzoate | Lacks cyano group; only difluorinated | Primarily used in pharmaceuticals |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
